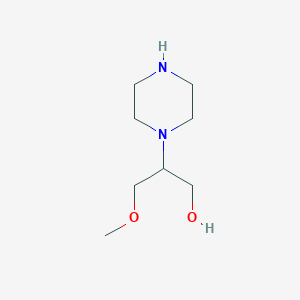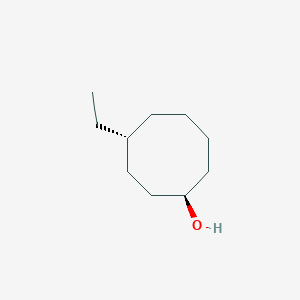
(1R,4R)-4-ethylcyclooctan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4R)-4-ethylcyclooctan-1-ol is a chiral alcohol with a unique structure characterized by an eight-membered cyclooctane ring with an ethyl group and a hydroxyl group attached to specific carbon atoms The compound’s stereochemistry is denoted by the (1R,4R) configuration, indicating the spatial arrangement of its substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-ethylcyclooctan-1-ol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor. For instance, the reduction of (1R,4R)-4-ethylcyclooctanone using a reducing agent such as sodium borohydride or lithium aluminum hydride can yield the desired alcohol. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. In this method, the corresponding ketone or aldehyde is subjected to hydrogenation in the presence of a suitable catalyst, such as palladium on carbon or platinum oxide. The reaction is conducted under elevated pressure and temperature to achieve efficient conversion to the alcohol. This method is advantageous for large-scale production due to its scalability and cost-effectiveness.
化学反应分析
Types of Reactions
(1R,4R)-4-ethylcyclooctan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The alcohol can be oxidized to the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, leading to the formation of alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: (1R,4R)-4-ethylcyclooctanone or (1R,4R)-4-ethylcyclooctanal.
Reduction: (1R,4R)-4-ethylcyclooctane.
Substitution: (1R,4R)-4-ethylcyclooctyl chloride or bromide.
科学研究应用
(1R,4R)-4-ethylcyclooctan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis research.
Industry: The compound is utilized in the production of fine chemicals, fragrances, and flavors due to its distinct structural properties.
作用机制
The mechanism of action of (1R,4R)-4-ethylcyclooctan-1-ol involves its interaction with specific molecular targets and pathways. As a chiral alcohol, it can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors. These interactions can influence the compound’s reactivity and selectivity in various chemical and biological processes. The stereochemistry of the compound plays a crucial role in determining its binding affinity and activity.
相似化合物的比较
Similar Compounds
- (1R,4S)-4-ethylcyclooctan-1-ol
- (1S,4R)-4-ethylcyclooctan-1-ol
- (1S,4S)-4-ethylcyclooctan-1-ol
Uniqueness
(1R,4R)-4-ethylcyclooctan-1-ol is unique due to its specific (1R,4R) stereochemistry, which imparts distinct physical and chemical properties. Compared to its stereoisomers, this compound may exhibit different reactivity, solubility, and biological activity. The presence of both an ethyl group and a hydroxyl group on the cyclooctane ring further enhances its versatility in various applications.
属性
分子式 |
C10H20O |
|---|---|
分子量 |
156.26 g/mol |
IUPAC 名称 |
(1R,4R)-4-ethylcyclooctan-1-ol |
InChI |
InChI=1S/C10H20O/c1-2-9-5-3-4-6-10(11)8-7-9/h9-11H,2-8H2,1H3/t9-,10-/m1/s1 |
InChI 键 |
RWTSMTHEAHXRCJ-NXEZZACHSA-N |
手性 SMILES |
CC[C@@H]1CCCC[C@H](CC1)O |
规范 SMILES |
CCC1CCCCC(CC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate]](/img/structure/B13811048.png)
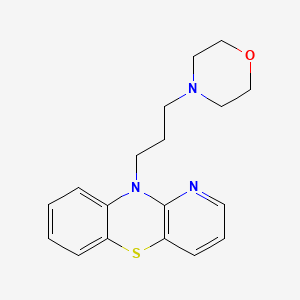
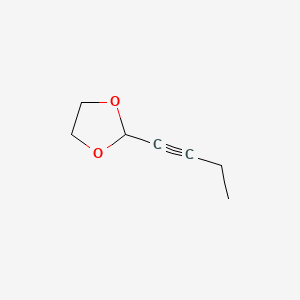


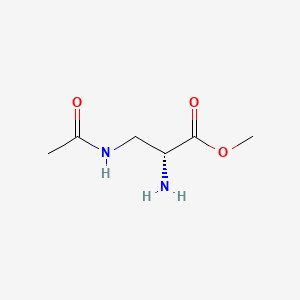
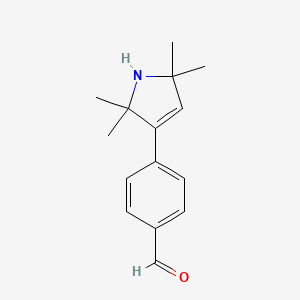
![dimethyl (2R,3aS,8bS)-4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13811090.png)



![2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one](/img/structure/B13811121.png)

